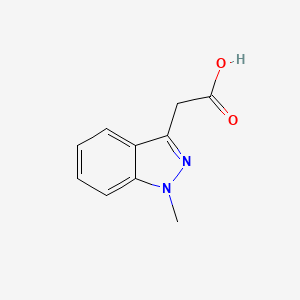
2-(1-methyl-1H-indazol-3-yl)acetic acid
Overview
Description
“2-(1-methyl-1H-indazol-3-yl)acetic acid” is a chemical compound with the molecular weight of 190.2 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is (1-methyl-1H-indazol-3-yl)acetic acid . Its InChI code is 1S/C10H10N2O2/c1-12-9-5-3-2-4-7(9)8(11-12)6-10(13)14/h2-5H,6H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 190.2 .Mechanism of Action
Target of Action
The primary targets of 2-(1-methyl-1H-indazol-3-yl)acetic acid are currently unknown. This compound is a derivative of indazole, a heterocyclic compound that has been found to have a wide variety of medicinal applications . .
Mode of Action
Indazole derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Indazole derivatives have been found to affect a variety of pathways, including those involved in inflammation, cancer, and neurological disorders . .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Indazole derivatives have been found to have a variety of effects, including anti-inflammatory, anticancer, and neuroprotective effects
Action Environment
The action of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other molecules. For example, the synthesis of indazole derivatives has been found to be influenced by environmental conditions, with certain reactions being more efficient under specific conditions . .
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1-methyl-1H-indazol-3-yl)acetic acid in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. It is also readily available and can be synthesized using efficient methods. However, its solubility in water is limited, which may pose a challenge in certain experiments.
Future Directions
There are several future directions for the study of 2-(1-methyl-1H-indazol-3-yl)acetic acid. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease. Further studies are needed to fully understand its mechanism of action and efficacy in animal models. It may also be useful in the treatment of other inflammatory conditions such as arthritis or inflammatory bowel disease. In addition, its anti-cancer properties warrant further investigation for potential use in cancer therapy.
Scientific Research Applications
2-(1-methyl-1H-indazol-3-yl)acetic acid has shown promising therapeutic potential in several areas of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(1-methylindazol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-9-5-3-2-4-7(9)8(11-12)6-10(13)14/h2-5H,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXWKCLXINFBDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1083274-02-5 | |
| Record name | 2-(1-methyl-1H-indazol-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bicyclo[3.2.0]hept-6-en-2-one](/img/structure/B3375156.png)
![2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B3375167.png)






![3-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B3375198.png)
![3-[2-(4-fluorophenyl)-5-methoxy-1H-indol-3-yl]propanoic acid](/img/structure/B3375201.png)


